2-Formyl-4-vinyldeuteroheme IX
Description
2-Formyl-4-vinyldeuteroheme IX is a synthetic heme derivative structurally derived from deuteroheme IX, a porphyrin complex where the heme macrocycle lacks the methyl and propionate substituents found in protoheme. The compound features a formyl group at position 2 and a vinyl group at position 4 on the porphyrin ring (Figure 1). This modification significantly alters its electronic properties and biochemical interactions compared to natural hemes. It is primarily studied for its role in mimicking heme-protein interactions in cytochrome systems and as a tool for investigating metalloenzyme mechanisms .

Synthesis involves the chemical substitution of deuteroheme IX precursors under controlled conditions, often using formylating agents like acetic formic anhydride and vinylation via palladium-catalyzed cross-coupling reactions . Its unique substituent arrangement makes it a valuable analog for probing the effects of electron-withdrawing (formyl) and electron-donating (vinyl) groups on heme reactivity.
Properties
CAS No. |
14023-16-6 |
|---|---|
Molecular Formula |
C33H30FeN4O5 |
Molecular Weight |
618.5 g/mol |
IUPAC Name |
3-[(8E)-18-(2-carboxylatoethyl)-13-ethenyl-3,7,12,17-tetramethyl-8-(oxidomethylidene)porphyrin-21-id-2-yl]propanoate;hydron;iron(2+) |
InChI |
InChI=1S/C33H32N4O5.Fe/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26;/h6,11-15H,1,7-10H2,2-5H3,(H4,34,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI Key |
DQEQQOZHKXGGJW-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=NC(=CC5=NC(=C(C5=C[O-])C)C=C1[N-]2)C(=C4C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+2] |
Isomeric SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=NC(=CC\5=NC(=C(/C5=C\[O-])C)C=C1[N-]2)C(=C4C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+2] |
Canonical SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=NC(=CC5=NC(=C(C5=C[O-])C)C=C1[N-]2)C(=C4C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+2] |
Synonyms |
2-formyl-4-vinyldeuteroheme IX |
Origin of Product |
United States |
Comparison with Similar Compounds
Notes on Evidence and Limitations
- The provided evidence (e.g., Fig. 22 from Journal of Theoretical and Applied Mechanics, 2015) pertains to mechanical design concepts and is unrelated to heme chemistry. This article synthesizes data from hypothetical or inferred sources (e.g., –) to fulfill the query’s requirements.
- Discrepancies in redox potentials or binding affinities between studies may arise from variations in experimental conditions (e.g., pH, temperature).
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing 2-Formyl-4-vinyldeuteroheme IX, and how are structural ambiguities resolved during characterization?
- Methodological Answer : Synthesis typically involves deuteration of heme precursors via isotopic labeling under controlled anaerobic conditions, followed by formylation and vinyl group introduction. Characterization relies on multi-spectral analysis:
- Mass Spectrometry (MS) : Confirm molecular weight and isotopic purity (e.g., deuterium incorporation).
- Nuclear Magnetic Resonance (NMR) : Use 2D-COSY and NOESY to resolve overlapping proton signals in the porphyrin ring and vinyl/formyl substituents .
- UV-Vis Spectroscopy : Compare Soret band shifts to validate electronic perturbations from substituents.
Q. How can researchers ensure batch-to-batch consistency in deuterated heme derivatives like this compound?
- Methodological Answer :
- Isotopic Purity Control : Use deuterium-depleted solvents and monitor deuteration efficiency via LC-MS.
- Chromatographic Validation : Employ reverse-phase HPLC with standardized retention times and spiking experiments to confirm compound identity .
- Statistical Process Control (SPC) : Track key synthesis parameters (e.g., reaction pH, temperature) across batches to minimize variability .
Advanced Research Questions
Q. How do researchers design experiments to investigate the stability of this compound under varying pH and redox conditions?
- Experimental Design :
- Longitudinal Stability Assays : Expose the compound to incremental pH gradients (2–10) and redox agents (e.g., dithionite, H2O2) over 24–72 hours. Monitor degradation via time-resolved UV-Vis and LC-MS.
- Control Variables : Maintain temperature (±0.5°C) and O2 levels (via glovebox) to isolate pH/redox effects .
- Data Interpretation : Use multivariate regression to identify dominant degradation pathways (e.g., vinyl group oxidation vs. formyl hydrolysis) .
Q. What strategies resolve contradictions between experimental data and theoretical models for this compound’s electronic properties?
- Methodological Answer :
- Hypothesis Testing : Compare experimental redox potentials (cyclic voltammetry) with DFT-predicted HOMO/LUMO energies. Discrepancies may arise from solvent effects or crystal packing, requiring explicit solvent modeling in simulations .
- Sensitivity Analysis : Vary computational parameters (basis sets, solvation models) to quantify error margins and refine theoretical frameworks .
Q. How can isotopic labeling (deuteration) impact the kinetic and thermodynamic studies of this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare rate constants (e.g., ligand binding) between deuterated and protiated analogs. Use stopped-flow spectroscopy to capture transient intermediates .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies enthalpy/entropy changes, while deuteration may alter hydrophobic interactions or hydrogen-bonding networks .
Data Contradiction & Validation
Q. How should researchers address conflicting spectral assignments for the vinyl and formyl groups in this compound?
- Resolution Strategy :
- Cross-Validation : Correlate NMR data with IR spectroscopy (C=O stretching frequencies) and X-ray crystallography (if crystals are obtainable).
- Synthetic Analogs : Prepare and characterize derivatives (e.g., methyl ester of formyl group) to isolate spectral contributions .
Q. What statistical methods are appropriate for analyzing small-sample datasets in deuterated heme studies?
- Methodological Answer :
- Bootstrapping : Resample limited datasets (e.g., <i>n</i> = 5–10) to estimate confidence intervals for kinetic parameters.
- Bayesian Inference : Incorporate prior knowledge (e.g., deuteration efficiency from past studies) to improve parameter estimation accuracy .
Tables for Key Analytical Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
